(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid
Description
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid is a substituted aromatic boronic acid with the molecular formula C₁₀H₁₃BFO₄. Its structure features a phenyl ring substituted at the 2-position with a fluorine atom, at the 3-position with a methoxymethoxy (-OCH₂OCH₃) group, and at the 5-position with a methyl (-CH₃) group. The boronic acid (-B(OH)₂) moiety is attached to the aromatic ring, enabling dynamic covalent interactions with diols, amines, and other nucleophiles.
Properties
Molecular Formula |
C9H12BFO4 |
|---|---|
Molecular Weight |
214.00 g/mol |
IUPAC Name |
[2-fluoro-3-(methoxymethoxy)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-6-3-7(10(12)13)9(11)8(4-6)15-5-14-2/h3-4,12-13H,5H2,1-2H3 |
InChI Key |
ZBBKRDUAIMIEOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OCOC)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid typically involves three major steps:
- Introduction of the fluorine substituent at the 2-position of the phenyl ring.
- Protection of the hydroxyl group as a methoxymethoxy (MOM) ether at the 3-position.
- Installation of the boronic acid group at the appropriate position on the aromatic ring, often via lithiation or transition-metal catalyzed borylation.
The methyl substituent at the 5-position is generally introduced either by starting from a suitably substituted precursor or by regioselective functionalization.
Detailed Synthetic Routes
Starting Materials and Precursors
Common starting materials include fluorinated phenols or halogenated methylphenols, which can be selectively protected and functionalized. For example, 2-fluoro-5-methylphenol is a suitable precursor for the protection of the hydroxyl group and subsequent borylation.
Protection of the Hydroxyl Group as Methoxymethoxy Ether
The phenolic hydroxyl group at position 3 is protected as a methoxymethoxy (MOM) ether to prevent side reactions during subsequent steps. This is typically achieved by reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) or sodium hydride (NaH) in an aprotic solvent like dichloromethane or tetrahydrofuran (THF).
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Chloromethyl methyl ether (MOM-Cl) | Dichloromethane | 0°C to RT | 2-4 hours | 85-95 |
Installation of the Boronic Acid Group
Two main approaches are employed for introducing the boronic acid moiety:
(a) Lithiation Followed by Borylation
- Directed ortho-lithiation using n-butyllithium (n-BuLi) at low temperature (-78°C) generates the aryllithium intermediate.
- Subsequent quenching with trialkyl borates (e.g., trimethyl borate) affords the boronate ester intermediate.
- Acidic workup hydrolyzes the boronate ester to the boronic acid.
| Step | Reagents | Temperature | Time | Notes |
|---|---|---|---|---|
| Lithiation | n-BuLi | -78°C | 1-2 hours | In THF or ether solvent |
| Borylation | Trimethyl borate | -78°C to RT | 1 hour | |
| Hydrolysis | Dilute HCl or aqueous acid | RT | 1 hour | To yield boronic acid |
(b) Transition-Metal Catalyzed Borylation
- Palladium-catalyzed borylation of aryl halides (e.g., bromides or iodides) using bis(pinacolato)diboron (B2Pin2) under Suzuki-Miyaura coupling conditions.
- The protected phenol with a halogen substituent at the boron installation site is reacted under mild conditions with Pd(0) catalysts and suitable ligands.
| Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Aryl bromide + B2Pin2 | Pd(PPh3)4 or Pd(dppf)Cl2 | Dioxane or toluene | 80-100°C | 12-24 hours | 70-90 |
- The boronate ester is then hydrolyzed to the boronic acid by treatment with aqueous acid or base.
Representative Synthetic Example
A representative synthesis reported in the literature involves:
- Starting from 2-fluoro-5-methylphenol, protection of the hydroxyl group with MOM-Cl to give 2-fluoro-3-(methoxymethoxy)-5-methylbenzene.
- Bromination at the position ortho to the methyl group to yield the corresponding aryl bromide.
- Palladium-catalyzed borylation of the aryl bromide with bis(pinacolato)diboron.
- Hydrolysis of the pinacol boronate ester to furnish this compound.
Data Tables Summarizing Preparation Methods
| Step | Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydroxyl protection | MOM ether formation | MOM-Cl, DIPEA, DCM, 0°C to RT | 85-95 | Prevents side reactions |
| Halogenation (if needed) | Bromination | NBS or Br2, solvent (e.g., CCl4), RT | 70-85 | Introduces halogen for borylation |
| Borylation | Lithiation + Borylation | n-BuLi, trimethyl borate, THF, -78°C | 60-80 | Requires low temperature |
| Pd-catalyzed borylation | Pd(PPh3)4, B2Pin2, dioxane, 80-100°C | 70-90 | Mild conditions, scalable | |
| Hydrolysis of boronate ester | Acidic aqueous workup | Dilute HCl or acetic acid, RT | Quantitative | Converts ester to boronic acid |
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the substituents on the phenyl ring.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Reduction: Modified phenyl derivatives.
Scientific Research Applications
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials such as polymers and electronic materials.
Biological Research: Employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid and analogous boronic acids:
*Estimated based on substituent effects (fluoro lowers pKa; methoxymethoxy may moderate acidity).
Key Comparisons
Electronic Effects and Acidity The 2-fluoro substituent in the target compound enhances Lewis acidity by stabilizing the conjugate base through inductive effects, as observed in fluoro-substituted boronic acids . This contrasts with non-fluorinated analogs like 2-methoxy-5-methylphenylboronic acid, which exhibit higher pKa values (~9.5–10.0) . The methoxymethoxy group (-OCH₂OCH₃) introduces steric bulk and moderate electron-donating effects, balancing the electron-withdrawing fluorine. This combination may result in a pKa closer to physiological pH (7.4), enhancing utility in biological systems compared to 3-AcPBA (pKa ~10.5–11.0), which is less effective under physiological conditions .
Binding Affinity and Selectivity The steric bulk of the methoxymethoxy group may reduce nonspecific diol binding compared to smaller substituents (e.g., -OCH₃). However, borinic acids (e.g., diphenylborinic acid) generally exhibit stronger diol association (~10× higher) due to reduced steric hindrance and increased Lewis acidity . In β-amido boronic acids, free boronic acids (e.g., 3d) bind targets at lower concentrations (5–20 µM) than protected analogs (e.g., 3d-pin), suggesting that the target compound’s unprotected boronic acid moiety is critical for activity .
Biological Activity Boronic acids with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylases (HDACs) at sub-µM concentrations, highlighting the importance of ether substituents in bioactivity . The target compound’s methoxymethoxy group may confer similar advantages in enzyme inhibition. Cis-stilbene boronic acids (e.g., 13c) inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and cancer cell growth (IC₅₀ = 0.48–2.1 µM), demonstrating that boronic acid positioning and aromatic substitution patterns significantly influence cytotoxicity .
Diagnostic and Sensing Applications Phenylboronic acid derivatives are used in disk diffusion tests to detect β-lactamase-producing bacteria, but the target compound’s fluorine and methoxymethoxy groups may improve specificity for certain enzyme targets . Boronic acid-functionalized carbon dots (C-dots) with phenylboronic acid exhibit glucose sensitivity in the 9–900 µM range, suggesting that the target compound’s substituents could be optimized for enhanced sensor performance .
Research Findings and Implications
- Synthetic Feasibility : The methoxymethoxy group requires protective strategies during synthesis, as seen in related compounds like (3-Bromo-5-methyl-2-(3-methoxybenzyloxy)phenyl)boronic acid .
- Therapeutic Potential: Fluorinated boronic acids (e.g., phenanthren-9-yl boronic acid) show antiproliferative effects in triple-negative breast cancer cells (4T1 cells), suggesting the target compound merits evaluation in similar assays .
- Material Science : Azobenzene boronic acids with 2,6-dimethoxy groups exhibit light-responsive binding, indicating that the target compound’s substituents could enable phototunable hydrogels or sensors .
Biological Activity
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid is an organoboron compound notable for its potential biological activity, particularly in enzyme interactions and metabolic pathways. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C11H14BFO3
- Molecular Weight : 214.19 g/mol
- Functional Groups : Boronic acid, methoxymethoxy, and fluorine substituents.
The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is critical for its biological interactions. The fluorine atom enhances lipophilicity and reactivity, making it a key player in various biochemical processes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can modulate the activity of enzymes by forming stable complexes with diols present in the active sites of these enzymes.
- Receptor Modulation : Similar to other boronic acids, it may interact with receptors involved in neurotransmission and metabolic pathways .
Enzyme Interactions
Research has shown that this compound can influence various enzymes. For example, studies indicate its potential role in inhibiting leucyl-tRNA synthetase (LeuRS), a target for antimicrobial action. This inhibition can lead to significant biological effects, particularly in microbial systems .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against selected microorganisms:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Bacillus cereus | 16 |
| Candida albicans | 64 |
| Aspergillus niger | 32 |
These results suggest that this compound exhibits moderate to strong antibacterial activity, particularly against Bacillus cereus, where it shows lower MIC values compared to established drugs like Tavaborole .
Case Studies
-
Study on Enzyme Interaction :
A study investigated the interaction of this boronic acid with LeuRS from Candida albicans. The findings indicated that the compound could effectively inhibit the enzyme's activity, leading to reduced growth rates of the pathogen. This study highlights its potential as a therapeutic agent in antifungal treatments . -
Antimicrobial Efficacy :
Another research focused on the antimicrobial efficacy of boronic acids, including this compound. The study demonstrated that this compound could inhibit the growth of multiple bacterial strains, suggesting a broad-spectrum antimicrobial potential.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid, and what purification challenges arise?
- Methodological Answer : The compound is likely synthesized via Suzuki-Miyaura coupling precursors, where aryl halides or triflates react with bis(pinacolato)diboron in the presence of palladium catalysts. Key steps include protecting the boronic acid group during synthesis (e.g., using diol protection to avoid boroxine formation) . Purification challenges arise due to boronic acid hygroscopicity and propensity for trimerization. Chromatography under anhydrous conditions or derivatization to boronic esters (e.g., with pinacol) improves isolation yields .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this boronic acid?
- Methodological Answer :
- NMR : and NMR are critical for confirming fluorine substitution and boron environment. NMR identifies methoxymethoxy and methyl groups .
- MALDI-MS : Requires derivatization (e.g., with diols like 2,3-butanedione) to prevent dehydration artifacts. Positive-ion modes with matrices like α-cyano-4-hydroxycinnamic acid enhance sensitivity .
- FTIR : Confirms B-O and aryl-F stretches (~1350 cm for B-O; ~1200 cm for C-F) .
Advanced Research Questions
Q. How can researchers design experiments to study the binding kinetics of this boronic acid with diol-containing biomolecules (e.g., glycoproteins)?
- Methodological Answer :
- Stopped-Flow Fluorescence : Monitor real-time binding with fluorescent diols (e.g., alizarin red S) to determine and . Adjust pH to physiological conditions (7.4) to mimic in vivo binding .
- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated chips. Use glycoproteins (e.g., RNase B) to quantify binding affinity () and assess non-specific interactions via competitive elution with sorbitol .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ) to distinguish entropy-driven (diol binding) vs. enthalpy-driven (secondary interactions) processes .
Q. How should contradictory bioactivity data (e.g., variable anticancer potency in cell assays) be resolved?
- Methodological Answer :
- Substituent Effects : Compare analogs (e.g., 3-methoxy vs. methoxymethoxy groups) to isolate electronic/steric contributions. Use computational modeling (DFT) to predict binding modes with targets like tubulin .
- Assay Conditions : Standardize cell culture media (e.g., glucose concentration affects boronic acid-diol equilibria). Include controls for boronic acid stability (e.g., HPLC monitoring) .
- Orthogonal Assays : Validate results using apoptosis markers (e.g., FACScan for caspase activation) and tubulin polymerization assays to confirm mechanistic consistency .
Q. What strategies optimize the thermal stability of this compound for applications in flame retardancy or high-temperature reactions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (~250–600°C). Electron-withdrawing groups (e.g., fluorine) enhance stability by reducing electron density at boron .
- Protective Environments : Synthesize under inert atmospheres (N/Ar) to prevent oxidation. Co-crystallize with stabilizing agents (e.g., polyols) to delay boroxine formation .
Q. How can non-specific interactions with non-glycosylated proteins be minimized in boronic acid-based biosensors?
- Methodological Answer :
- Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce electrostatic interactions. Incorporate competing agents (e.g., 0.1 M Tris) to block non-diol binding sites .
- Surface Engineering : Functionalize with hydrophilic spacers (e.g., PEG) on sensor surfaces to limit hydrophobic interactions .
Data Analysis and Technical Challenges
Q. What are the best practices for analyzing boronic acid derivatives via mass spectrometry to avoid artifacts?
- Methodological Answer :
- Derivatization : Convert boronic acids to cyclic esters (e.g., with 1,2-ethanediol) prior to MALDI-MS to prevent trimerization .
- Ionization Parameters : Use low laser energy and minimize drying time to reduce thermal degradation. Validate spectra with isotopic pattern analysis for boron (/) .
Q. How do structural modifications (e.g., methoxymethoxy vs. methoxy groups) influence diol-binding selectivity?
- Methodological Answer :
- Competitive Binding Assays : Compare binding constants () with model diols (e.g., fructose vs. glucose) using fluorescence anisotropy. Bulky substituents (methoxymethoxy) may sterically hinder binding to cis-diols .
- X-ray Crystallography : Co-crystallize with diols to resolve steric/electronic effects. For example, 3-methoxymethoxy may enhance water solubility without compromising binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
